molecular formula C9H10N2O4 B12922765 Ethyl methyl pyridazine-4,5-dicarboxylate CAS No. 110911-24-5

Ethyl methyl pyridazine-4,5-dicarboxylate

Cat. No.: B12922765
CAS No.: 110911-24-5
M. Wt: 210.19 g/mol
InChI Key: GZGROGGNYATSGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl 5-methyl pyridazine-4,5-dicarboxylate is a heterocyclic compound with the molecular formula C9H10N2O4 It is a derivative of pyridazine, a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate typically involves the esterification of pyridazine-4,5-dicarboxylic acid. One common method includes the reaction of pyridazine-4,5-dicarboxylic acid with ethanol and methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4-ethyl 5-methyl pyridazine-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyridazine derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine-4,5-dicarboxylic acid, while reduction can produce 4-ethyl 5-methyl pyridazine-4,5-dimethanol .

Scientific Research Applications

4-ethyl 5-methyl pyridazine-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl 5-methyl pyridazine-4,5-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar structure but without the ester groups.

    Pyridazinone: A derivative with a keto group at the 3-position.

    Pyridazine-4,5-dicarboxylic acid: The non-esterified form of the compound.

Uniqueness

4-ethyl 5-methyl pyridazine-4,5-dicarboxylate is unique due to its specific ester functional groups, which impart distinct chemical and physical properties. These properties make it suitable for applications where other pyridazine derivatives may not be effective .

Properties

CAS No.

110911-24-5

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

4-O-ethyl 5-O-methyl pyridazine-4,5-dicarboxylate

InChI

InChI=1S/C9H10N2O4/c1-3-15-9(13)7-5-11-10-4-6(7)8(12)14-2/h4-5H,3H2,1-2H3

InChI Key

GZGROGGNYATSGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=NC=C1C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.